3-Propanoyl-1-tosylpyrrole

説明

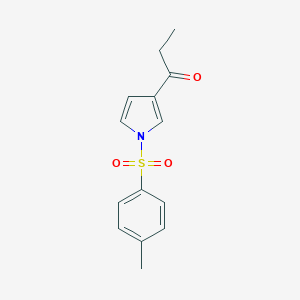

3-Propanoyl-1-tosylpyrrole: is an organic compound with the molecular formula C14H15NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a propanoyl group at the third position and a tosyl group at the first position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanoyl-1-tosylpyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Propanoylation: The final step involves the introduction of the propanoyl group at the third position of the pyrrole ring. This can be achieved through Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum trichloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

化学反応の分析

Types of Reactions:

Oxidation: 3-Propanoyl-1-tosylpyrrole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the tosyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

科学的研究の応用

3-Propanoyl-1-tosylpyrrole exhibits significant biological activities, making it a candidate for further pharmacological exploration.

- Anticancer Properties : Research indicates that derivatives of pyrrole compounds can inhibit cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity against melanoma and leukemia cells with promising IC50 values .

- Antimicrobial Activity : Pyrrole derivatives are noted for their antimicrobial properties. Studies have demonstrated that modifications to the pyrrole structure can enhance activity against various pathogens, suggesting that this compound could be developed into a potent antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic synthesis.

- Friedel-Crafts Acylation : This method is often employed to introduce acyl groups into aromatic systems. The tosyl group serves as an effective leaving group during the acylation process, facilitating the formation of this compound from 1-tosylpyrrole and propanoyl chloride .

- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted reactions can significantly enhance yields and reduce reaction times for synthesizing pyrrole derivatives. This technique has been applied successfully to produce this compound .

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly in the context of drug development.

- Chiral Drug Development : The ability to synthesize enantiomerically pure forms of pyrrole derivatives opens avenues for developing chiral drugs. The unique properties of these compounds can lead to improved efficacy and reduced side effects in therapeutic applications .

- Targeting Specific Pathways : Research into the mechanism of action for pyrrole derivatives suggests they may interact with specific biological targets involved in disease pathways, such as those related to inflammation and cell proliferation. This specificity could make them valuable in targeted therapies .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrrole derivatives demonstrated that this compound analogs exhibited selective inhibition against HCT-116 colon carcinoma cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Synthesis Optimization

Research optimizing the synthesis of pyrroles using microwave-assisted techniques reported enhanced yields (up to 72%) for the formation of this compound from its precursors, showcasing the efficiency of modern synthetic approaches .

作用機序

The mechanism of action of 3-Propanoyl-1-tosylpyrrole depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propanoyl and tosyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

類似化合物との比較

1-Tosyl-1H-pyrrole: Lacks the propanoyl group, making it less versatile in certain synthetic applications.

3-Acetyl-1-tosylpyrrole: Similar structure but with an acetyl group instead of a propanoyl group, which can affect its reactivity and applications.

1-Benzoyl-1H-pyrrole:

Uniqueness: 3-Propanoyl-1-tosylpyrrole is unique due to the presence of both the propanoyl and tosyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis, biology, and industry.

生物活性

3-Propanoyl-1-tosylpyrrole is an organic compound characterized by the molecular formula C14H15NO3S. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is notable for its potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

Chemical Structure and Properties

The structure of this compound features a propanoyl group at the third position and a tosyl group at the first position of the pyrrole ring. This unique arrangement influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 273.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the propanoyl and tosyl groups enhances the compound's binding affinity and specificity, which can modulate enzyme activity or receptor signaling pathways .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially altering physiological responses related to pain and inflammation.

Analgesic Activity

Recent studies have highlighted the analgesic properties of pyrrole derivatives, including this compound. A study involving bioconjugates containing pyrrole moieties demonstrated significant analgesic effects, suggesting that similar compounds could be effective in pain management .

Hydrolytic Stability

Research indicates that while free pyrrole acids exhibit strong analgesic activity, they are unstable under hydrolytic conditions. The incorporation of a peptide structure into pyrrole derivatives has shown to improve hydrolytic stability while maintaining reasonable efficacy .

Case Studies

-

Pyrrole Derivatives in Pain Management :

- A study conducted on various pyrrole compounds revealed that those with structural modifications, such as this compound, exhibited enhanced analgesic effects compared to their parent compounds. The study utilized the Randall-Selitto test to measure pain response in animal models, showing promising results for these derivatives in therapeutic applications.

-

Synthesis and Characterization :

- The synthesis of this compound typically involves multiple steps including the formation of the pyrrole ring via the Paal-Knorr synthesis followed by tosylation and propanoylation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Tosyl-1H-pyrrole | Lacks propanoyl group | Limited versatility |

| 3-Acetyl-1-tosylpyrrole | Acetyl group instead of propanoyl | Similar reactivity |

| This compound | Both propanoyl and tosyl groups | Enhanced binding affinity |

特性

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-14(16)12-8-9-15(10-12)19(17,18)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUZPGNZSVCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435424 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152171-06-7 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。